
2-Bromo-4,6-bis(trifluoromethyl)benzyl alcohol
概要
説明
2-Bromo-4,6-bis(trifluoromethyl)benzyl alcohol is an organic compound characterized by the presence of bromine and trifluoromethyl groups attached to a phenyl ring, with a methanol group. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.
科学的研究の応用
Chemistry
In chemistry, 2-Bromo-4,6-bis(trifluoromethyl)benzyl alcohol is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is utilized in the study of enzyme interactions and as a probe for investigating biochemical pathways. Its ability to interact with specific enzymes makes it valuable in understanding enzyme mechanisms .
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic properties. The presence of trifluoromethyl groups often enhances the biological activity of pharmaceutical compounds .
Industry
Industrially, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the development of advanced materials and coatings .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4,6-bis(trifluoromethyl)benzyl alcohol typically involves the bromination of 4,6-bis(trifluoromethyl)phenylmethanol. The reaction conditions often include the use of bromine or bromine-containing reagents under controlled temperatures to ensure selective bromination at the desired position on the phenyl ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes, utilizing advanced techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters is crucial to achieve consistent results.
化学反応の分析
Types of Reactions
2-Bromo-4,6-bis(trifluoromethyl)benzyl alcohol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form corresponding aldehydes or acids.
Reduction: The bromine atom can be reduced to form hydrogenated derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.
Major Products
The major products formed from these reactions include various substituted phenylmethanols, aldehydes, and acids, depending on the specific reaction conditions and reagents used .
作用機序
The mechanism of action of 2-Bromo-4,6-bis(trifluoromethyl)benzyl alcohol involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine and trifluoromethyl groups play a crucial role in modulating the compound’s reactivity and binding affinity. These interactions can lead to the activation or inhibition of biochemical pathways, depending on the specific context .
類似化合物との比較
Similar Compounds
- 2-Bromo-4-(trifluoromethyl)phenylmethanol
- 4,6-Bis(trifluoromethyl)phenylmethanol
- 2-Bromo-4,6-difluorophenylmethanol
Uniqueness
Compared to similar compounds, 2-Bromo-4,6-bis(trifluoromethyl)benzyl alcohol stands out due to the presence of both bromine and two trifluoromethyl groups. This unique combination enhances its chemical reactivity and makes it particularly valuable in applications requiring high specificity and reactivity .
特性
IUPAC Name |
[2-bromo-4,6-bis(trifluoromethyl)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrF6O/c10-7-2-4(8(11,12)13)1-6(5(7)3-17)9(14,15)16/h1-2,17H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLZACGOUXZJKNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)CO)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrF6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Fluoro-1-methyl-1H-benzo[d]imidazole](/img/structure/B1447613.png)
![4-Isobutyl-[1,4]diazepan-5-one](/img/structure/B1447614.png)
![7-(2-Methylpropyl)-2,7-diazaspiro[3.5]nonane](/img/structure/B1447616.png)
![6-Fluoro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1447617.png)
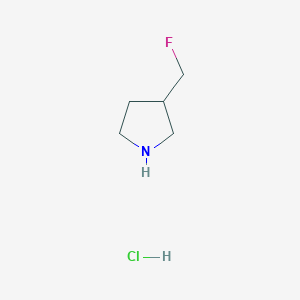
![1H-Pyrazolo[4,3-c]pyridine-1-acetonitrile, 4,5,6,7-tetrahydro-3-(trifluoromethyl)-](/img/structure/B1447619.png)



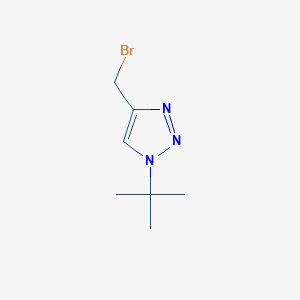
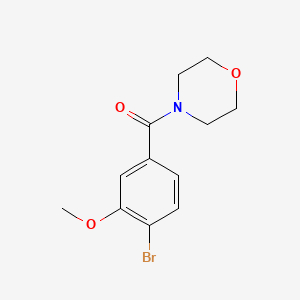
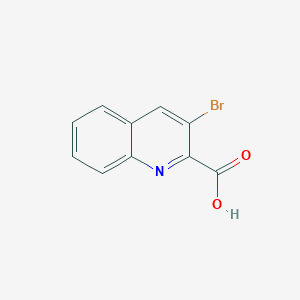
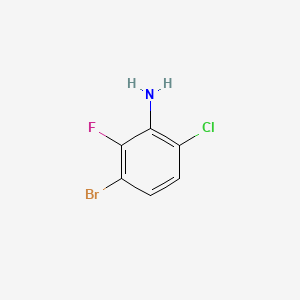
![5-Bromo-2-nitro-N-[(1R)-1-phenylethyl]aniline](/img/structure/B1447634.png)
